Nuclease Resistance vs. Unmodified dAMP
Incorporation of a phosphorothioate linkage, as found in dAMPαS, confers substantial resistance to nucleolytic degradation compared to natural phosphodiester bonds. In a study using the tetramer d[ApAp(S)ApA], the Sp-diastereomer of the phosphorothioate group was completely resistant to cleavage by staphylococcal nuclease, while the unmodified tetramer was readily hydrolyzed. The Rp-diastereomer was also resistant to cleavage by DNase II [1]. This stark difference in susceptibility is a primary driver for using this analog.
| Evidence Dimension | Nuclease resistance (Staphylococcal nuclease, DNase II) |
|---|---|
| Target Compound Data | Sp-diastereomer: completely resistant; Rp-diastereomer: resistant to DNase II |
| Comparator Or Baseline | Unmodified d[ApApApA] (fully hydrolyzed) |
| Quantified Difference | From complete resistance (Sp) to an estimated 1/100th the rate of cleavage for the Sp-diastereomer of d[ApAp(S)ApA] by spleen phosphodiesterase compared to unmodified control. |
| Conditions | In vitro digestion of synthesized oligonucleotides with purified enzymes. |
Why This Matters
For applications requiring stable oligonucleotides (e.g., antisense therapeutics, aptamers), the use of dAMPαS during synthesis provides a predictable and quantifiable increase in half-life against specific nucleases, a property absent in unmodified dAMP.
- [1] Potter, B. V., Connolly, B. A., & Eckstein, F. (1983). Inhibition of deoxyribonucleases by phosphorothioate groups in oligodeoxyribonucleotides. Nucleic Acids Research, 11(12), 7087–7103. View Source
